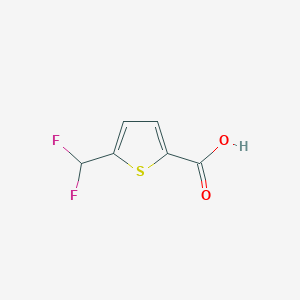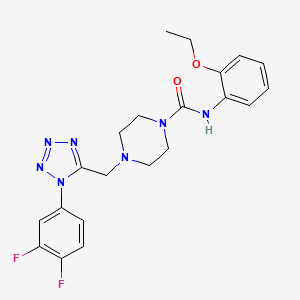
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide" is a structurally complex molecule that likely serves as a pharmacologically active agent, given its intricate structure which includes a piperazine ring, a tetrazole group, and multiple aromatic systems with substituents such as difluorophenyl and ethoxyphenyl groups. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can help infer the potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related piperazine carboxamide compounds typically involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid . This suggests that the synthesis of the compound may also involve a similar strategy, potentially using a difluorophenyl derivative and an ethoxyphenyl derivative as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For instance, the tert-butyl piperazine carboxylate compound was confirmed by single crystal XRD data to crystallize in the monoclinic crystal system with specific unit cell parameters . This level of structural detail provides a basis for understanding how the compound might also crystallize and the potential intermolecular interactions it may exhibit, such as hydrogen bonding or π-π stacking.
Chemical Reactions Analysis
The chemical reactivity of piperazine carboxamide derivatives can be influenced by the presence of functional groups. For example, the triazine heterocycle in the soluble epoxide hydrolase inhibitors was found to be critical for high potency and selectivity . This indicates that the tetrazole group in the compound of interest may similarly play a crucial role in its chemical reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of fluorine atoms, as seen in the difluorophenyl group of the compound , can affect properties like lipophilicity and metabolic stability. The tert-butyl piperazine carboxylate compound exhibited poor antibacterial and moderate anthelmintic activity, which suggests that the compound may also possess biological activity that could be explored in various assays .
Applications De Recherche Scientifique
Piperazine Derivatives in Scientific Research
Piperazine derivatives are a significant focus in scientific research due to their versatile applications in medicinal chemistry. They are central to the development of compounds with potential therapeutic uses, including as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. A review highlights the therapeutic potential of piperazine-based molecules, emphasizing their role in the rational design of drugs targeting central nervous system disorders, among other conditions (Rathi et al., 2016). Furthermore, research into piperazine analogs has shown significant anti-mycobacterial activity, indicating their utility in developing treatments for tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).
Propriétés
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N7O2/c1-2-32-19-6-4-3-5-18(19)24-21(31)29-11-9-28(10-12-29)14-20-25-26-27-30(20)15-7-8-16(22)17(23)13-15/h3-8,13H,2,9-12,14H2,1H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGUCVKIZWAELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2519146.png)
![1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea](/img/structure/B2519148.png)
![N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2519149.png)
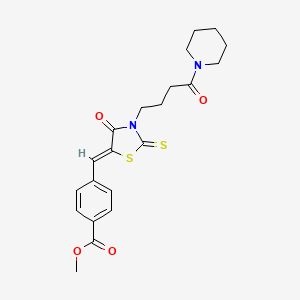

![1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine](/img/structure/B2519153.png)
![Cyclopentyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2519154.png)
![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)
![1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2519158.png)
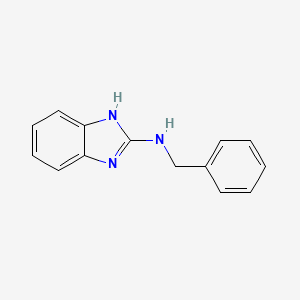
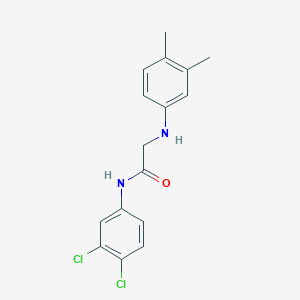

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)
